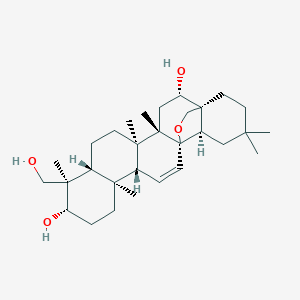

Saikogenin F

描述

柴胡皂苷F 是一种天然化合物,来源于柴胡 (Bupleurum falcatum L.) 的根部。它属于三萜皂苷类,以其多样的生物活性而闻名。 柴胡皂苷F 因其潜在的治疗效果而受到研究,特别是在抗癌和抗炎研究领域 .

准备方法

合成路线和反应条件: 柴胡皂苷F 可以从柴胡皂苷合成,柴胡皂苷是从柴胡 (Bupleurum falcatum L.) 中提取的。该过程涉及使用表现出糖苷裂解活性的重组糖苷水解酶。 从粘液芽孢杆菌 (Paenibacillus mucilaginosus) 和韩国乳杆菌 (Lactobacillus koreensis) 中克隆的酶 BglPm 和 BglLk 分别用于将柴胡皂苷 A 和 D 通过前柴胡皂苷 F 转化为柴胡皂苷 F . 反应条件通常包括 30–37°C 的温度和 6.5–7.0 的 pH 范围 .

工业生产方法: 柴胡皂苷F 的工业生产涉及从柴胡 (Bupleurum falcatum L.) 干燥根部提取柴胡皂苷。将根部粉碎并用乙醇和水 (7:3) 的混合物通过回流提取。 然后在减压下蒸发提取物,得到粗提物,并使用制备型高效液相色谱进一步纯化 .

化学反应分析

反应类型: 柴胡皂苷F 经历各种化学反应,包括:

氧化: 柴胡皂苷F 可以被氧化形成不同的衍生物。

还原: 还原反应可以改变柴胡皂苷F 中存在的官能团。

取代: 取代反应可以在柴胡皂苷F 分子中引入新的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应。

科学研究应用

Anticancer Properties

Saikogenin F has been studied for its anticancer effects, particularly against human colon cancer cell lines. Research indicates that while this compound itself exhibits limited direct anti-cancer activity at lower concentrations, it can be part of a broader therapeutic strategy when combined with other compounds.

Table 1: IC50 Values of this compound and Related Compounds

| Compound | IC50 (µM) |

|---|---|

| Saikosaponin A | 2.83 |

| Saikosaponin D | 4.26 |

| Prothis compound | 14.21 |

| Prosaikogenin G | 8.49 |

| This compound | >500 |

In studies involving the HCT 116 colon cancer cell line, this compound required high concentrations to induce cell death, indicating that it may not be effective as a standalone treatment but could enhance the efficacy of other saponins when used in combination therapies .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of Alzheimer's disease. It has been shown to inhibit amyloid-beta-induced activation of microglia, which are implicated in neuroinflammation and neuronal damage.

Case Study: Inhibition of Microglial Activation

- Study Design : Iba-1 immunohistochemical staining was employed to assess microglial activation in vivo.

- Findings : this compound significantly reduced microglial activation induced by amyloid-beta, suggesting its potential use in therapeutic strategies against neurodegenerative diseases .

Anti-inflammatory Applications

This compound exhibits anti-inflammatory properties that can be beneficial in treating various inflammatory conditions. Its ability to modulate immune responses makes it a candidate for further exploration in inflammatory diseases.

Metabolic Effects

Emerging evidence suggests that this compound may have beneficial effects on metabolic disorders. It has been linked to improved lipid metabolism and could potentially aid in managing conditions like fatty liver disease.

Table 2: Effects on Lipid Metabolism

作用机制

柴胡皂苷F 的作用机制涉及它与各种分子靶点和途径的相互作用。它通过以下方式发挥其作用:

抑制糖苷水解酶活性: 柴胡皂苷F 抑制糖苷水解酶,导致糖基化蛋白质和脂质的积累。

调节信号通路: 它影响参与炎症和细胞增殖的信号通路,例如 NF-κB 和 MAPK 通路。

类似化合物:

柴胡皂苷G: 另一种来源于柴胡 (Bupleurum falcatum L.) 的三萜皂苷,具有类似的抗癌特性。

前柴胡皂苷F: 柴胡皂苷F 的前体,也来源于柴胡皂苷。

前柴胡皂苷G: 柴胡皂苷G 的前体,具有类似的生物活性.

柴胡皂苷F 的独特性: 柴胡皂苷F 的独特之处在于它具有特异性的糖苷水解酶抑制活性,以及强效的抗癌和抗炎作用。 它能够调节多种信号通路并在癌细胞中诱导凋亡,使其区别于其他类似化合物 .

相似化合物的比较

Saikogenin G: Another triterpenoid saponin derived from Bupleurum falcatum L., with similar anti-cancer properties.

Prosaikogenin F: A precursor to this compound, also derived from saikosaponins.

Prosaikogenin G: A precursor to saikogenin G, with similar biological activities.

Uniqueness of this compound: this compound is unique due to its specific glycosidase inhibitory activity and its potent anti-cancer and anti-inflammatory effects. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells sets it apart from other similar compounds .

生物活性

Saikogenin F, a triterpenoid sapogenin derived from the saponins of various Bupleurum species, particularly Bupleurum falcatum and Bupleurum smithii, has gained attention for its significant biological activities, especially in cancer treatment and anti-inflammatory effects. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a unique chemical structure that sets it apart from related compounds. Its synthesis primarily involves the enzymatic hydrolysis of saikosaponins using recombinant glycoside hydrolases. This biotechnological approach allows for efficient production while preserving the compound's therapeutic potential .

Anti-Cancer Activity

Research indicates that this compound exhibits notable anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including human colon cancer cells (HCT 116). The half-maximal inhibitory concentration (IC50) values for related compounds are as follows:

| Compound Name | IC50 (μM) |

|---|---|

| Saikosaponin A | 2.83 |

| Saikosaponin D | 4.26 |

| Prothis compound | 14.21 |

| Prosaikogenin G | 8.49 |

| This compound | >500 |

This compound demonstrated significant cytotoxicity only at high concentrations, indicating a need for further studies to optimize its use in therapeutic contexts .

Anti-Inflammatory Effects

In addition to its anti-cancer activity, this compound has been reported to have anti-inflammatory effects. It reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. This property suggests potential applications in treating inflammatory diseases .

The biological activities of this compound are mediated through various molecular mechanisms:

- Gene Expression Modulation : Studies have indicated that this compound influences gene expression related to cell proliferation and inflammation, potentially altering signaling pathways involved in these processes .

- Enzyme Interaction : The compound binds with specific enzymes and proteins, affecting their activity and subsequently modulating biochemical pathways critical to cancer progression and inflammation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in experimental models:

- Cognitive Improvement in Alzheimer's Disease Models : Behavioral experiments showed that this compound could ameliorate Aβ-induced cognitive impairment in mice, suggesting neuroprotective properties alongside its anti-cancer effects.

- Combination Therapies : Research has demonstrated that combining this compound with other herbal extracts enhances its bioavailability and therapeutic efficacy, particularly in neuroprotective and anti-inflammatory contexts .

属性

IUPAC Name |

(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBQSOTVBGNWDI-CUMBFETHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Saikogenin F?

A: While the exact mechanism of action is still under investigation, research suggests that this compound exerts its effects primarily through anti-inflammatory pathways. Studies have shown that this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages [].

Q2: How does this compound affect neuroinflammation in Alzheimer's disease models?

A: Research indicates that this compound can ameliorate learning and memory impairment in a mouse model of Alzheimer’s disease by inhibiting neuroinflammation and microglial activation. This is likely achieved by suppressing the expression of NADPH oxidase subunits gp91phox and p47phox, key regulators of oxidative stress and inflammation in the brain [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A: Researchers utilize a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments such as COSY, ROESY, HMQC, and HMBC) and mass spectrometry (MS), to elucidate the structure of this compound and its derivatives [, , , , ].

Q5: How is this compound metabolized in the body?

A: this compound is a metabolite itself, derived from the hydrolysis of saikosaponins, primarily in the intestinal tract. Studies in rats indicate that this compound undergoes further phase I metabolism in the liver, mainly through hydration and monooxidation [].

Q6: What are the primary excretion routes of this compound and its metabolites?

A: Both biliary and renal excretion pathways have been observed for this compound and its metabolites in rat models [].

Q7: What are the reported biological activities of this compound?

A: Research suggests that this compound possesses various biological activities, including anti-inflammatory [, ], neuroprotective [], hepatoprotective [], and potential anti-cancer effects [].

Q8: How does the biological activity of this compound compare to its glycosylated precursors, the saikosaponins?

A: While both this compound and its precursor saikosaponins exhibit biological activities, their potency and specific effects may differ. For instance, this compound exhibits a weaker corticosterone secretion-inducing activity compared to saikosaponin a [].

Q9: How do structural modifications of this compound impact its activity?

A: Research suggests that the presence and type of sugar moieties attached to this compound can significantly influence its biological activity. For example, the corticosterone secretion-inducing activity is affected by the balance between the sugar and aglycone portions [].

Q10: What analytical methods are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), is commonly employed to quantify this compound and its metabolites in biological matrices [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。